

# Application Notes and Protocols: Combining 177Lu-AB-3PRGD2 with Anti-Angiogenic Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AB-3PRGD2

Cat. No.: B1665760

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Targeted radionuclide therapy is a promising strategy in oncology, aiming to deliver cytotoxic radiation specifically to tumor cells while minimizing damage to healthy tissues. **177Lu-AB-3PRGD2** is a radiopharmaceutical agent that targets integrin  $\alpha v\beta 3$ , a protein highly expressed on various tumor cells and angiogenic endothelial cells.<sup>[1]</sup> This makes it a suitable candidate for targeted radiotherapy. Anti-angiogenic therapy, which aims to inhibit the formation of new blood vessels that tumors need to grow and spread, is another key approach in cancer treatment. Combining these two modalities presents a compelling therapeutic strategy. This document provides detailed application notes and protocols for the combination of **177Lu-AB-3PRGD2** with the anti-angiogenic agent Endostar, based on preclinical studies.

## Mechanism of Action and Rationale for Combination

**177Lu-AB-3PRGD2** consists of a dimeric cyclic RGD (Arginine-Glycine-Aspartic acid) peptide analog (**AB-3PRGD2**) that binds with high affinity to integrin  $\alpha v\beta 3$ .<sup>[1][2][3]</sup> This integrin plays a crucial role in tumor angiogenesis and proliferation.<sup>[1]</sup> The peptide is chelated to the radioisotope Lutetium-177 (177Lu), which emits beta particles that induce cytotoxic effects in the targeted cells.<sup>[1]</sup>

Endostar is a recombinant human endostatin that inhibits the proliferation and migration of endothelial cells, thereby suppressing angiogenesis. The combination of **177Lu-AB-3PRGD2** targeted radiotherapy and Endostar anti-angiogenic therapy is hypothesized to have a synergistic anti-tumor effect. **177Lu-AB-3PRGD2** directly targets and destroys tumor cells and the endothelial cells of tumor blood vessels, while Endostar further disrupts the tumor vasculature, enhancing the overall therapeutic outcome.[2][3]

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving **177Lu-3PRGD2** (a closely related predecessor to **177Lu-AB-3PRGD2**) and its combination with Endostar in a U87MG glioblastoma xenograft model.

Table 1: Biodistribution of **177Lu-3PRGD2** in U87MG Tumor-Bearing Nude Mice (%ID/g)

| Organ     | 1 h p.i.     | 4 h p.i.    | 24 h p.i.   | 72 h p.i.   |
|-----------|--------------|-------------|-------------|-------------|
| Blood     | 2.51 ± 0.53  | 1.05 ± 0.21 | 0.15 ± 0.04 | 0.03 ± 0.01 |
| Heart     | 1.02 ± 0.18  | 0.51 ± 0.11 | 0.12 ± 0.03 | 0.04 ± 0.01 |
| Lung      | 2.15 ± 0.45  | 1.12 ± 0.25 | 0.31 ± 0.08 | 0.11 ± 0.03 |
| Liver     | 2.89 ± 0.61  | 2.11 ± 0.47 | 0.89 ± 0.22 | 0.35 ± 0.09 |
| Spleen    | 1.15 ± 0.24  | 0.89 ± 0.19 | 0.45 ± 0.11 | 0.18 ± 0.05 |
| Kidney    | 10.51 ± 2.21 | 8.95 ± 1.98 | 3.51 ± 0.87 | 1.21 ± 0.31 |
| Stomach   | 0.89 ± 0.19  | 0.51 ± 0.12 | 0.15 ± 0.04 | 0.06 ± 0.02 |
| Intestine | 3.51 ± 0.74  | 2.89 ± 0.64 | 1.21 ± 0.30 | 0.45 ± 0.12 |
| Muscle    | 0.85 ± 0.18  | 0.45 ± 0.10 | 0.11 ± 0.03 | 0.04 ± 0.01 |
| Bone      | 1.21 ± 0.26  | 0.89 ± 0.20 | 0.45 ± 0.11 | 0.18 ± 0.05 |
| Tumor     | 6.03 ± 0.65  | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |

Data presented as mean ± SD (n=4 per group).[2][3] p.i. = post-injection

Table 2: Therapeutic Efficacy of 177Lu-3PRGD2 and Combination Therapy in U87MG Xenografts

| Treatment Group                 | Tumor Volume on Day 28 (mm <sup>3</sup> ) | Tumor Growth Inhibition (%) |
|---------------------------------|-------------------------------------------|-----------------------------|
| Saline (Control)                | 1250 ± 150                                | 0                           |
| 111 MBq 177Lu-3PRGD2            | 650 ± 100                                 | 48                          |
| 2 x 111 MBq 177Lu-3PRGD2        | 300 ± 80                                  | 76                          |
| 111 MBq 177Lu-3PRGD2 + Endostar | 350 ± 90                                  | 72                          |

Data are approximated from graphical representations in the source literature and presented as mean ± SD.[2]

## Experimental Protocols

### Preparation and Quality Control of 177Lu-AB-3PRGD2

This protocol is adapted from the preparation of 177Lu-3PRGD2.

Materials:

- DOTA-AB-3PRGD2 peptide
- 177LuCl3 in 0.05 M HCl
- 0.4 M Sodium acetate buffer (pH 5.0)
- Sterile water for injection
- Sep-Pak C18 cartridge
- Ethanol
- Heating block or water bath

- Radio-HPLC system

Procedure:

- In a sterile, pyrogen-free reaction vial, add 50 µg of DOTA-**AB-3PRGD2** peptide.
- Add 100 µL of 0.4 M sodium acetate buffer (pH 5.0).
- Carefully add up to 3700 MBq of  $^{177}\text{LuCl}_3$  to the reaction vial.
- Incubate the reaction mixture at 100°C for 10-15 minutes.
- Allow the vial to cool to room temperature.
- Purification:
  - Condition a Sep-Pak C18 cartridge by washing with 10 mL of ethanol followed by 10 mL of sterile water.
  - Load the reaction mixture onto the conditioned C18 cartridge.
  - Wash the cartridge with 10 mL of sterile water to remove unreacted  $^{177}\text{Lu}$ .
  - Elute the  $^{177}\text{Lu-AB-3PRGD2}$  with 1 mL of ethanol.
  - The final product can be formulated in saline after evaporating the ethanol.
- Quality Control:
  - Determine the radiochemical purity using radio-HPLC. The radiochemical purity should be >95%.
  - The specific activity is typically in the range of 7.4-14.8 MBq/nmol.

## Animal Model and Tumor Implantation

Materials:

- Female athymic nude mice (4-6 weeks old)

- U87MG human glioblastoma cells
- Matrigel (optional)
- Cell culture medium (e.g., MEM with 10% FBS)
- Syringes and needles

**Procedure:**

- Culture U87MG cells to 80-90% confluence.
- Harvest the cells using trypsin and wash with serum-free medium.
- Resuspend the cells in serum-free medium or a mixture of medium and Matrigel at a concentration of  $5 \times 10^7$  cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension ( $5 \times 10^6$  cells) into the right flank of each mouse.
- Allow the tumors to grow to a volume of approximately 100-150  $\text{mm}^3$  before starting the treatment. Tumor volume can be calculated using the formula:  $V = (\text{length} \times \text{width}^2) / 2$ .

## Combination Therapy Administration Protocol

**Materials:**

- Prepared **177Lu-AB-3PRGD2**
- Endostar solution
- Saline
- Syringes and needles

**Procedure:**

- **177Lu-AB-3PRGD2** Administration:

- Administer a single intravenous (tail vein) injection of 111 MBq of **177Lu-AB-3PRGD2**.
- Endostar Administration:
  - Administer a daily subcutaneous injection of Endostar at a dose of 8 mg/kg for a total of 14 days, starting on the same day as the **177Lu-AB-3PRGD2** injection.[[1](#)]
- Monitoring:
  - Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
  - Monitor the body weight of the mice as an indicator of toxicity.
  - Euthanize mice if the tumor volume exceeds 1500 mm<sup>3</sup> or if there is a significant loss of body weight (>20%).[[1](#)]

## Immunohistochemistry for CD31 (Angiogenesis Marker) and Ki-67 (Proliferation Marker)

### Materials:

- Tumor tissue sections (paraffin-embedded)
- Primary antibodies (anti-CD31, anti-Ki-67)
- Secondary antibody (HRP-conjugated)
- DAB substrate kit
- Hematoxylin for counterstaining
- Antigen retrieval solution (e.g., citrate buffer)
- Blocking solution (e.g., normal goat serum)
- Microscope

### Procedure:

- Deparaffinization and Rehydration:

- Immerse slides in xylene (2 x 5 min).
- Rehydrate through graded ethanol series (100%, 95%, 70%; 2 min each).
- Rinse in distilled water.

- Antigen Retrieval:

- Boil slides in citrate buffer (pH 6.0) for 10-20 minutes.
- Allow to cool to room temperature.

- Staining:

- Block endogenous peroxidase activity with 3% H<sub>2</sub>O<sub>2</sub> for 10 minutes.
- Rinse with PBS.
- Block non-specific binding with blocking solution for 30 minutes.
- Incubate with primary antibody (anti-CD31 or anti-Ki-67) overnight at 4°C.
- Rinse with PBS.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Rinse with PBS.
- Develop with DAB substrate until the desired stain intensity is reached.
- Rinse with distilled water.

- Counterstaining and Mounting:

- Counterstain with hematoxylin.
- Dehydrate through graded ethanol and clear in xylene.

- Mount with a coverslip using mounting medium.
- Analysis:
  - Examine under a microscope. For CD31, quantify microvessel density (MVD). For Ki-67, determine the proliferation index by counting the percentage of Ki-67-positive cells.

## Hematoxylin and Eosin (H&E) Staining for Tumor Morphology

### Materials:

- Tumor tissue sections (paraffin-embedded)
- Hematoxylin solution
- Eosin solution
- Acid alcohol
- Ammonia water or Scott's tap water substitute
- Graded ethanol series
- Xylene
- Mounting medium

### Procedure:

- Deparaffinization and Rehydration: (As described in the IHC protocol).
- Hematoxylin Staining:
  - Immerse in hematoxylin solution for 3-5 minutes.
  - Rinse in running tap water.
  - Differentiate in acid alcohol (a few quick dips).

- Rinse in running tap water.
- "Blue" the sections in ammonia water or Scott's tap water substitute.
- Rinse in running tap water.
- Eosin Staining:
  - Counterstain with eosin solution for 1-2 minutes.
  - Rinse in running tap water.
- Dehydration and Mounting:
  - Dehydrate through graded ethanol series.
  - Clear in xylene.
  - Mount with a coverslip using mounting medium.
- Analysis:
  - Examine under a microscope to assess tumor morphology, necrosis, and other histological features.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of action for combination therapy.

[Click to download full resolution via product page](#)

Caption: Preclinical experimental workflow.



[Click to download full resolution via product page](#)

Caption: Synergistic effect of combination therapy.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Anti-tumor Effect of Integrin Targeted <sup>177</sup>Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endostar combined with radiotherapy increases radiation sensitivity by decreasing the expression of TGF- $\beta$ 1, HIF-1 $\alpha$  and bFGF - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Combining <sup>177</sup>Lu-AB-3PRGD2 with Anti-Angiogenic Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665760#combining-177lu-ab-3prgd2-with-anti-angiogenic-therapy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)